2-(4-Bromophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate
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Overview
Description
2-(4-Bromophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals, organic semiconductors, dyes, and electroluminescent materials .
Preparation Methods
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate typically involves the condensation of an aryl 1,2-diamine with a 1,2-diketone in the presence of catalysts or reagents. Common catalysts include molecular iodine, cerium ammonium nitrate, and sulfamic acid. The reaction is often carried out in refluxing ethanol or acetic acid, or under microwave irradiation in methanol and acetic acid . Industrial production methods may involve scalable reactions using recyclable catalysts such as titanium silicate (TS-1) in methanol at room temperature .
Chemical Reactions Analysis
2-(4-Bromophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like manganese dioxide (MnO2) or o-iodoxybenzoic acid (IBX).
Reduction: Reduction reactions can be performed using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: Quinoxaline derivatives, including this compound, exhibit significant biological activities such as antiviral, antibiotic, anti-inflammatory, and anticancer properties
Industry: It is used in the development of organic semiconductors, dyes, and electroluminescent materials
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, quinoxaline derivatives are known to inhibit DNA-topoisomerase-II activity, which is crucial for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth . The compound may also interact with other enzymes and receptors, contributing to its diverse biological activities.
Comparison with Similar Compounds
2-(4-Bromophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate can be compared with other quinoxaline derivatives such as:
2,3-Diphenylquinoxaline: Lacks the 4-bromophenyl and 2-oxoethyl groups, resulting in different chemical properties and biological activities.
2,3-Diphenyl-7-sulfonamidoquinoxaline: Contains a sulfonamido group, which enhances its antimicrobial activity.
2,3-Di(thio-4-chlorophenyl)quinoxaline: Exhibits higher inhibition activity against Gram-negative bacteria.
The unique combination of the 4-bromophenyl, 2-oxoethyl, and diphenylquinoxaline groups in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C29H19BrN2O3 |
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Molecular Weight |
523.4 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2,3-diphenylquinoxaline-6-carboxylate |
InChI |
InChI=1S/C29H19BrN2O3/c30-23-14-11-19(12-15-23)26(33)18-35-29(34)22-13-16-24-25(17-22)32-28(21-9-5-2-6-10-21)27(31-24)20-7-3-1-4-8-20/h1-17H,18H2 |
InChI Key |
OKHHIMZBXQHTMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)Br)N=C2C5=CC=CC=C5 |
Origin of Product |
United States |
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